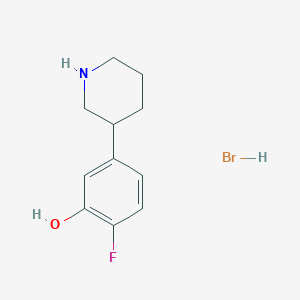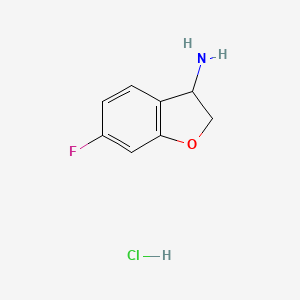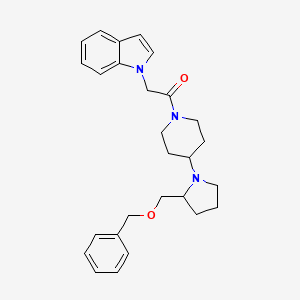![molecular formula C21H20FN3O6 B2364800 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 874805-49-9](/img/structure/B2364800.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2. This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry and Anticancer Research
Synthesis and Anticancer Activity
Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Compounds showed potent growth inhibition against melanoma and ovarian cancer cells, highlighting the role of benzyl derivatives in anticancer drug development (Penthala, Reddy, & Crooks, 2011).
Organic Chemistry and Synthesis
Oxazolidinones in Synthesis
Oxazolidinones, a class to which the compound belongs, have been highlighted for their unique mechanism of bacterial protein synthesis inhibition, showcasing their potential in developing novel antibacterial agents (Zurenko et al., 1996). Furthermore, the chemistry of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, has been explored for potential applications in material science and organic synthesis, indicating the versatility of oxazolidinone derivatives in chemical transformations (Couture & Warkentin, 1997).
Antimicrobial Research
Fluorobenzamides and Antimicrobial Activity
Synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity, underscoring the potential of incorporating fluorine and benzyl groups into compounds for enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Neuropharmacology and Eating Disorders
Compulsive Food Consumption
Research on the role of Orexin-1 Receptor mechanisms in compulsive food consumption suggests that compounds targeting these receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component, highlighting an area of potential application for similar compounds (Piccoli et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines, have been synthesized and studied . These compounds are known to interact with various cellular targets, but the specific targets of the compound remain to be identified.
Mode of Action
It is known that similar compounds interact with their targets to induce changes in cellular processes
Biochemical Pathways
The compound may affect various biochemical pathways, given its structural similarity to other benzylisoquinoline alkaloids
Result of Action
Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines . The compound may cause cell cycle arrest and induce apoptosis in cancer cells
properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O6/c22-15-4-1-13(2-5-15)10-23-19(26)20(27)24-11-18-25(7-8-29-18)21(28)14-3-6-16-17(9-14)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFZBDAPWNSCDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)
![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)
![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)
![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)

![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)